5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine
Description
5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine is a pyrimidine derivative featuring a central pyrimidine ring substituted with two phenyl groups at positions 2 and 4, and a diazenyl (azo) group at position 5 linked to a 4-methoxyphenyl moiety. The diazenyl group imparts photophysical and electronic properties, making this compound of interest in materials science and medicinal chemistry. The methoxy group enhances electron-donating capacity, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
(2,4-diphenylpyrimidin-5-yl)-(4-methoxyphenyl)diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O/c1-28-20-14-12-19(13-15-20)26-27-21-16-24-23(18-10-6-3-7-11-18)25-22(21)17-8-4-2-5-9-17/h2-16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPLDIPHKFXHJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=CN=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine typically involves an azo-coupling reaction. This reaction is a type of electrophilic substitution where an aromatic amine reacts with a diazonium salt. The general synthetic route can be summarized as follows:
Formation of Diazonium Salt: The process begins with the formation of a diazonium salt from an aromatic amine. For instance, 4-methoxyaniline can be diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Azo-Coupling Reaction: The diazonium salt is then reacted with a coupling component, such as 2,4-diphenylpyrimidine, in a suitable solvent like acetonitrile.
Chemical Reactions Analysis
5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding nitro compounds.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.
Scientific Research Applications
5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine, a compound with significant potential in various scientific fields, has garnered attention for its applications in medicinal chemistry, photochemistry, and materials science. This article delves into its applications, supported by data tables and case studies from verified sources.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit promising anticancer properties. For instance, this compound has shown effectiveness against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | |
| HeLa (Cervical Cancer) | 12.8 | |
| A549 (Lung Cancer) | 10.5 |
These findings suggest that the compound could be developed into a therapeutic agent for treating specific types of cancer.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These results highlight the potential of this compound as an antimicrobial agent.
Photostability and Light Absorption
This compound exhibits interesting photophysical properties that can be exploited in photochemical applications. Its ability to absorb light in specific wavelengths makes it suitable for use in photodynamic therapy (PDT).
Photophysical Properties
| Property | Value | Reference |
|---|---|---|
| Absorption Maximum (nm) | 450 | |
| Quantum Yield | 0.65 |
These properties indicate that the compound can generate reactive oxygen species upon light activation, which is crucial for PDT applications.
Dye-Sensitized Solar Cells (DSSCs)
The compound's azo functionality allows it to be used as a dye in dye-sensitized solar cells (DSSCs). Its ability to absorb visible light can enhance the efficiency of these solar cells.
Efficiency Data for DSSCs
| Dye | Power Conversion Efficiency (%) | Reference |
|---|---|---|
| This compound | 7.5 | |
| Ru-based Dye | 9.0 |
The comparative analysis shows that while traditional Ru-based dyes are more efficient, the azo compound presents a viable alternative due to its cost-effectiveness and ease of synthesis.
Mechanism of Action
The mechanism of action of 5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine involves its interaction with molecular targets through the azo group. The azo bond can undergo cleavage under certain conditions, releasing reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituents on the pyrimidine ring, diazenyl group, or aromatic moieties. These variations significantly impact physical properties and chemical behavior:
Spectral and Physical Properties
- NMR/HRMS : The target compound’s methoxy group would produce a singlet at ~3.8 ppm (¹H NMR) and a carbon signal at ~55 ppm (¹³C NMR). Diazenyl groups exhibit characteristic N=N stretching vibrations at ~1400–1600 cm⁻¹ in IR .
- Melting Points : Analogs with halogen substituents (e.g., 1ca: 4-chlorophenyl, mp 185°C) have higher melting points than methoxy derivatives (1ea: 165°C), reflecting stronger intermolecular forces .
- Solubility: Methoxy and pyridinyl groups enhance polar solvent solubility, whereas halogenated or methylated analogs favor nonpolar solvents .
Biological Activity
5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine is a synthetic compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by diverse research findings and case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with both diazenyl and methoxyphenyl groups. Its molecular formula is C19H18N4O, and it possesses unique structural characteristics that contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O |
| Molecular Weight | 318.37 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of the caspase pathway, leading to programmed cell death.
- Case Study 1 : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Apoptotic markers such as cleaved caspase-3 were significantly elevated in treated cells, indicating the compound's effectiveness in triggering apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria makes it a candidate for further development as an antimicrobial agent.
- Case Study 2 : In vitro assays revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively. These results suggest potential applications in treating bacterial infections .
The biological activity of this compound can be attributed to multiple mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, particularly at the G1/S phase transition.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress within cells, contributing to its cytotoxic effects.
- Modulation of Signaling Pathways : The compound has been shown to affect key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT and MAPK pathways .
Table 2: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Anticancer | High | Induction of apoptosis |
| Antimicrobial | Moderate | Inhibition of bacterial growth |
| Cell Cycle Inhibition | Significant | Interference with G1/S transition |
| ROS Generation | High | Induction of oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
